![molecular formula C25H32N6O2 B2815030 (4-(tert-butyl)phenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049478-53-6](/img/structure/B2815030.png)
(4-(tert-butyl)phenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a Friedel-Crafts alkylation, the ethoxy group via a Williamson ether synthesis, and the tetrazole ring via a [2+3] cycloaddition .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the ethoxy group could potentially undergo nucleophilic substitution reactions, and the tetrazole ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents, while the tert-butyl group could increase its lipophilicity .科学的研究の応用
Pharmacological Evaluation and Anxiolytic-like Effect
A compound similar in structure, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), was designed and synthesized for pharmacological evaluation, particularly focusing on its anxiolytic-like effects. The study involved a series of tests including the Irwin test, sodium pentobarbital-induced sleep test, open-field test, elevated plus maze test, light–dark box test, and step‐down test. The compound demonstrated anxiolytic-like activity, suggesting potential applications in treating anxiety-related disorders. Notably, these effects were mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).
Receptor Occupancy and Potential Applications in Treating Anxiety and Mood Disorders
Another compound, DU 125530, showed significant occupancy of the 5-HT(1A) receptor, a target implicated in the pathophysiology and treatment of anxiety and depression. The study, utilizing positron emission tomography (PET), revealed that this compound can achieve high occupancy of the human brain 5-HT(1A) receptor at doses with minimal acute side effects, highlighting its potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Metabolic Characterization and Potential for PET Studies
The metabolic characterization of radioligand [O-methyl-11C]WAY-100635 was crucial for developing a biomathematical model to interpret brain radioactivity uptake in terms of receptor-binding parameters. The study detailed the metabolism of this compound in humans and suggested that using WAY-100635 labelled with carbon-11 in its cyclohexanecarbonyl moiety could enhance signal contrast in PET studies (Osman et al., 1996).
作用機序
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-5-33-22-12-10-21(11-13-22)31-23(26-27-28-31)18-29-14-16-30(17-15-29)24(32)19-6-8-20(9-7-19)25(2,3)4/h6-13H,5,14-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPQLQPKBXRSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-butyl)phenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。